Trisodium phosphate

Food Science Dairy Technology Emulsification

Select Trisodium Phosphate (TSP, Na₃PO₄) for applications where high alkalinity (pH 11.8–12.0) is non-negotiable. Unlike disodium phosphate (pH ~9.0), TSP's strong base character drives rapid saponification of fats and oils, making it essential for heavy-duty degreasers and metal surface preparation. In food processing (E339iii), it delivers superior emulsifying capacity compared to sodium citrate or hexametaphosphate, critical for stable processed cheese textures. For drinking water corrosion control, TSP at 1.5 mg/L (as P) achieves 68% iron release reduction. Substituting generic sodium phosphate risks performance failure.

Molecular Formula Na3PO4
Na3O4P
Molecular Weight 163.941 g/mol
CAS No. 68130-75-6
Cat. No. B3432626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium phosphate
CAS68130-75-6
Molecular FormulaNa3PO4
Na3O4P
Molecular Weight163.941 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3
InChIKeyRYFMWSXOAZQYPI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Insoluble in ethanol
Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water;  insol in alcohol. /Dodecahydrate/
14.5 g/100 g water at 25 °C
25.8 g sol in 100 g water at 20 °C
Qualitative solubility: soluble in water
Solubility in water, g/l at 20 °C: 121 (good)

Trisodium Phosphate (CAS 68130-75-6) Procurement Guide: Selecting the Optimal Orthophosphate for Industrial Cleaning and Food Formulation


Trisodium phosphate (TSP, Na₃PO₄) is a highly water-soluble, strongly alkaline tertiary sodium salt of orthophosphoric acid, existing primarily as the anhydrous form or as the dodecahydrate (Na₃PO₄·12H₂O) [1]. It is widely recognized for its potent saponification capability against fats and oils, a property that underpins its primary industrial use as a heavy-duty cleaning agent and degreaser [2]. In the food sector, it is designated as E339(iii) and functions as an acidity regulator, emulsifying salt, and sequestrant [3]. This guide provides a quantitative, comparator-driven analysis to aid scientific and procurement specialists in differentiating TSP from other sodium phosphates for specific, performance-critical applications.

Why Trisodium Phosphate (CAS 68130-75-6) Cannot Be Casually Substituted with Other Sodium Phosphates


Substituting Trisodium Phosphate with a generic "sodium phosphate" introduces significant performance and regulatory risk. The sodium phosphate family, including monosodium (NaH₂PO₄), disodium (Na₂HPO₄), and trisodium (Na₃PO₄), presents a pH gradient in 1% aqueous solutions from ~4.5 for monosodium, ~9.0 for disodium, to 11.8–12.0 for trisodium [1]. This stark difference in alkalinity dictates application suitability. For instance, the strong alkalinity of TSP is essential for the rapid saponification of fats in heavy-duty degreasers, a function that the milder disodium phosphate (DSP) cannot replicate [2]. Furthermore, in food applications governed by E339 classifications, E339(iii) (TSP) provides specific emulsifying and pH-shifting properties distinct from E339(i) and E339(ii) [3]. The following evidence guide quantifies these differences to support precise selection and procurement decisions.

Trisodium Phosphate (CAS 68130-75-6) Quantitative Differentiation: A Comparator-Based Evidence Guide


Emulsifying Capacity in Processed Cheese: TSP vs. Other Emulsifying Salts

In a comparative study of emulsifying salts for processed cheese production, trisodium phosphate (TSP) demonstrated the highest emulsifying capacity among four common salts [1]. The emulsifying capacity of four emulsifying salts followed the decreasing order: trisodium phosphate > sodium citrate > sodium polyphosphate > sodium hexametaphosphate [1].

Food Science Dairy Technology Emulsification

Corrosion Inhibition Performance in Drinking Water Distribution Systems: Trisodium Orthophosphate vs. Polyphosphates

A study using pipe-loop simulators evaluated the efficacy of three phosphate corrosion inhibitors in controlling iron release in drinking water distribution systems. After 15 days of dosing at 1.5 mg/L (as P), trisodium orthophosphate (Na₃PO₄) reduced the iron release rate by 68%, turbidity by 50%, and color by 80% [1]. While effective, its performance was lower than sodium tripolyphosphate (STPP), which achieved reductions of 83% (iron release), 78% (turbidity), and 90% (color) [1]. Sodium hexametaphosphate (SHMP) performed slightly better than STPP, with reductions of 87%, 82%, and 90%, respectively [2].

Water Treatment Corrosion Science Distribution Systems

Corrosion Inhibition Efficiency in Industrial Cooling Water: TSP in Synergistic Blends

The synergistic effects of antiscalants as corrosion inhibitors for carbon steel in synthetic cooling water (692 ppm Cl⁻) were investigated. The percentage inhibition efficiency (IE%) of HEDP (1-hydroxyethane-1,1-diphosphonic acid) when combined at 50/50 ppm with other compounds followed the order: HEDP/SHMP (98%) > HEDP/STPP > HEDP/TSP . The combination containing Trisodium Phosphate (HEDP/TSP) exhibited the lowest synergistic efficiency among the phosphates tested . An independent study found that trisodium phosphate as a standalone anodic corrosion inhibitor only showed a significant effect at mass concentrations greater than 25 mg/L [1].

Industrial Water Treatment Corrosion Inhibition Synergistic Effects

Trisodium Phosphate (CAS 68130-75-6): Recommended Application Scenarios Based on Comparative Evidence


Food Industry: Optimized Formulation of Processed Cheese and Dairy Emulsions

In the production of processed cheese and similar dairy products, Trisodium Phosphate (E339iii) should be prioritized as the primary emulsifying salt when the formulation's primary goal is maximum emulsification capacity. As demonstrated by direct comparative evidence, TSP exhibits superior emulsifying power compared to sodium citrate, sodium polyphosphate, and sodium hexametaphosphate [1]. This property is critical for achieving a stable emulsion, preventing fat separation, and ensuring a smooth, homogeneous texture in the final product. The study further provides an optimized blend composition for formulators seeking a balanced system, confirming TSP's role at a concentration of 0.40% in combination with sodium polyphosphate (0.70%) and sodium citrate (1.50%) [1].

Water Treatment: Basic Corrosion Control in Municipal Drinking Water Systems

Trisodium orthophosphate is a viable and effective option for corrosion control in drinking water distribution networks, particularly where a balance between performance and cost or regulatory constraints exists. Comparative data shows that dosing at 1.5 mg/L (as P) for 15 days achieves a 68% reduction in the iron release rate, significantly mitigating red water complaints [2]. While polyphosphates like STPP and SHMP offer higher control rates (83-87% iron release reduction), orthophosphate remains an effective and widely used option [2]. Procurement for this application should be based on site-specific water chemistry and treatment goals, with this data supporting TSP's inclusion as a well-characterized, effective choice for baseline corrosion control.

Industrial Cleaning: Formulation of Heavy-Duty Degreasers and Surface Preparation Agents

The high alkalinity of Trisodium Phosphate (pH 11.8-12.0 for a 1% solution) makes it the preferred choice for industrial and commercial cleaning applications requiring the rapid saponification of fats, oils, and greases [3]. In contrast to milder phosphates like disodium phosphate (DSP), TSP's chemical composition and resulting high pH enable it to function as a powerful, heavy-duty degreaser [4]. This makes it essential for tasks such as cleaning commercial kitchen equipment, preparing metal surfaces for painting, and removing stubborn, baked-on grime. For these applications, substitution with a less alkaline phosphate will result in significantly diminished cleaning performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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